3-Chlorobisphenol A
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Overview
Description
Synthesis Analysis
The synthesis of chlorinated bisphenol A derivatives, such as 3-Chlorobisphenol A, involves chemical processes that introduce chlorine atoms into the bisphenol A structure. These processes may vary depending on the desired chlorination pattern and the specific properties targeted for the end compound. Studies focused on synthesizing chlorinated derivatives of BPA, including methods that aim for high yield, quality, and minimal environmental impact, contribute valuable knowledge to the understanding of 3-Chlorobisphenol A's synthesis (Doumas et al., 2018).
Molecular Structure Analysis
The molecular structure of chlorinated bisphenol A derivatives like 3-Chlorobisphenol A is crucial for understanding their chemical behavior and biological activities. Studies employing techniques such as X-ray crystallography and NMR spectroscopy have shed light on the structural characteristics of these compounds, highlighting the impact of chlorine substitution on the molecular configuration and stability (Satheeshkumar et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 3-Chlorobisphenol A involves its participation in various reactions, including those influenced by its chlorinated phenol groups. These reactions can lead to the formation of complex structures and have implications for the compound's environmental fate and biological effects. The study of these reactions contributes to a deeper understanding of the compound's chemical properties and potential applications or risks (Mutou et al., 2006).
Scientific Research Applications
Antioxidant and Therapeutic Roles
Phenolic acids, such as Chlorogenic Acid (CGA), have been recognized for their significant biological and pharmacological effects, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. CGA, for instance, is a dietary polyphenol found in green coffee extracts and tea, playing crucial roles in lipid and glucose metabolism regulation. This suggests potential applications of phenolic compounds in treating disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The comprehensive pharmacological roles of CGA demonstrate the wide-ranging therapeutic applications of phenolic compounds (Naveed et al., 2018).
Nutraceutical and Food Additive Applications
Chlorogenic Acid has also been discussed for its dual role as a nutraceutical for the prevention and treatment of metabolic syndrome and as a natural food additive. Its antimicrobial properties against a broad range of organisms and antioxidant activity highlight its utility in food preservation, suggesting that similar phenolic compounds could be applied to enhance food safety and nutritional value (Santana-Gálvez et al., 2017).
Bioavailability and Health Benefits
Further research into Chlorogenic acids (CGAs) has provided insights into their dietary sources, processing effects, bioavailability, and health benefits, including neuroprotective, cardiovascular protective, and anticarcinogenic effects. This points to the potential for developing natural dietary additives and drug candidates from phenolic compounds to promote human health (Lu et al., 2020).
Anti-obesity Properties
The anti-obesity property of Chlorogenic acid (CGA) highlights the promises of phenolic compounds in weight management and control of obesity. CGA's influence on lipid and glucose metabolism suggests that phenolic compounds can be utilized as natural supplements for obesity management, showcasing the potential for dietary interventions in chronic conditions (Kumar et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRAFMYRFQJARM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobisphenol A |
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